molecular formula C14H22O B12546316 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal CAS No. 663919-87-7

3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal

Cat. No.: B12546316
CAS No.: 663919-87-7
M. Wt: 206.32 g/mol
InChI Key: UGQFGEXTKNTTTR-KZUDCZAMSA-N
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Description

3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal is a complex organic compound with a unique structure that includes a cyclohexene ring, a butenyl side chain, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the cyclohexene ring. The butenyl side chain can be introduced through a Wittig reaction, and the aldehyde group can be added via oxidation of a primary alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to increase yield and efficiency. High-pressure reactors and continuous flow systems can be employed to optimize reaction conditions and scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butenyl side chain can undergo electrophilic addition reactions, where the double bond reacts with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), hydrogen halides (HCl, HBr)

Major Products Formed

    Oxidation: 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanoic acid

    Reduction: 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanol

    Substitution: Halogenated derivatives of the original compound

Scientific Research Applications

3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanol: The reduced form of the compound with an alcohol group instead of an aldehyde.

    3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanoic acid: The oxidized form with a carboxylic acid group.

    3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propyl chloride: A halogenated derivative.

Properties

CAS No.

663919-87-7

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

3-[(1S)-4-but-3-enyl-1-methylcyclohex-2-en-1-yl]propanal

InChI

InChI=1S/C14H22O/c1-3-4-6-13-7-10-14(2,11-8-13)9-5-12-15/h3,7,10,12-13H,1,4-6,8-9,11H2,2H3/t13?,14-/m0/s1

InChI Key

UGQFGEXTKNTTTR-KZUDCZAMSA-N

Isomeric SMILES

C[C@]1(CCC(C=C1)CCC=C)CCC=O

Canonical SMILES

CC1(CCC(C=C1)CCC=C)CCC=O

Origin of Product

United States

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